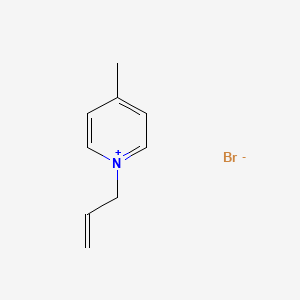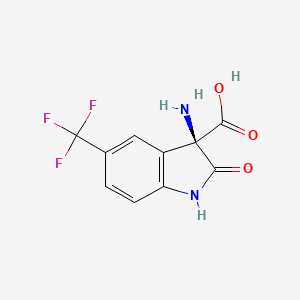
(4S)-4-(2,4,6-trimethylphenyl)-1,3-thiazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-(2,4,6-trimethylphenyl)-1,3-thiazolidine-2-thione is a heterocyclic compound featuring a thiazolidine ring substituted with a 2,4,6-trimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(2,4,6-trimethylphenyl)-1,3-thiazolidine-2-thione typically involves the reaction of 2,4,6-trimethylbenzaldehyde with cysteine or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The purification process may involve recrystallization or chromatography techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4-(2,4,6-trimethylphenyl)-1,3-thiazolidine-2-thione can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines with different substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazolidine ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4S)-4-(2,4,6-trimethylphenyl)-1,3-thiazolidine-2-thione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its unique structure and reactivity may allow for the development of new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (4S)-4-(2,4,6-trimethylphenyl)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S)-4-phenyl-1,3-thiazolidine-2-thione
- (4S)-4-(4-methylphenyl)-1,3-thiazolidine-2-thione
- (4S)-4-(2,4-dimethylphenyl)-1,3-thiazolidine-2-thione
Uniqueness
(4S)-4-(2,4,6-trimethylphenyl)-1,3-thiazolidine-2-thione is unique due to the presence of three methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and ability to interact with specific molecular targets compared to similar compounds.
Propriétés
Formule moléculaire |
C12H15NS2 |
|---|---|
Poids moléculaire |
237.4 g/mol |
Nom IUPAC |
(4S)-4-(2,4,6-trimethylphenyl)-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C12H15NS2/c1-7-4-8(2)11(9(3)5-7)10-6-15-12(14)13-10/h4-5,10H,6H2,1-3H3,(H,13,14)/t10-/m1/s1 |
Clé InChI |
DDYHAXPVLICVNL-SNVBAGLBSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)[C@H]2CSC(=S)N2)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2CSC(=S)N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1,3]Thiazolo[5,4-b]pyridin-6-ylmethanol](/img/structure/B13901224.png)
![5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine](/img/structure/B13901225.png)

![Ethanone, 1-[6-(methylthio)-3-pyridinyl]-](/img/structure/B13901243.png)
![6-[(2-azido-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13901252.png)
![1,7-Dioxaspiro[3.5]nonan-3-OL](/img/structure/B13901255.png)


![methyl (3S,6S,10aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13901284.png)
